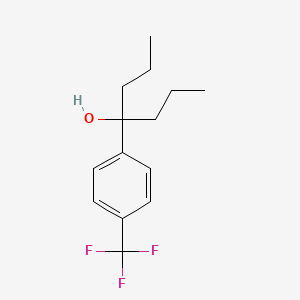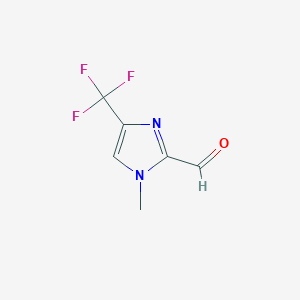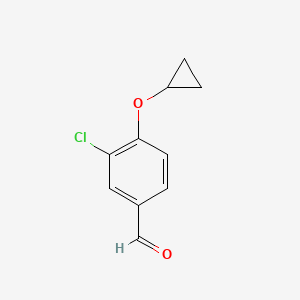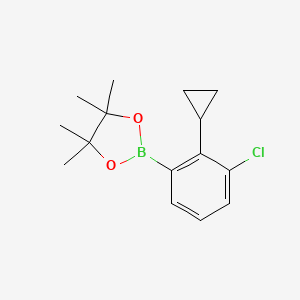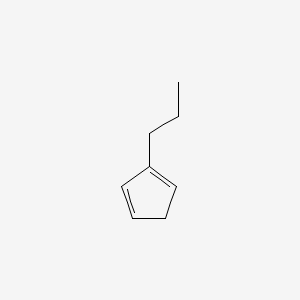
1,3-Cyclopentadiene, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 2-propyl- is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol It is a derivative of cyclopentadiene, where a propyl group is attached to the second carbon of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the propyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Cyclopentadiene, 2-propyl- may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, ensuring efficient conversion of starting materials to the target compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 2-propyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Cyclopentadienone derivatives
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or nitro-substituted cyclopentadiene derivatives
Scientific Research Applications
1,3-Cyclopentadiene, 2-propyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 2-propyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal centers in catalytic systems, forming metallocene complexes that facilitate various chemical reactions.
Pathways Involved: The formation of metallocene complexes involves the coordination of the cyclopentadiene ring to the metal center, followed by subsequent catalytic transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound without the propyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
1,3-Dimethylcyclopentadiene: Another derivative with two methyl groups at different positions on the ring.
Uniqueness
1,3-Cyclopentadiene, 2-propyl- is unique due to the presence of the propyl group, which can influence its reactivity and the types of reactions it undergoes. This structural modification can enhance its utility in specific applications, such as the synthesis of specialized metallocenes and other organometallic compounds .
Properties
CAS No. |
62247-86-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
2-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h3,6-7H,2,4-5H2,1H3 |
InChI Key |
DFODTWUFWMTZID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


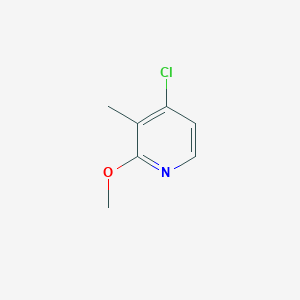
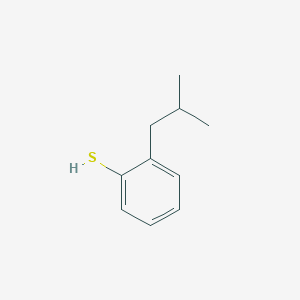
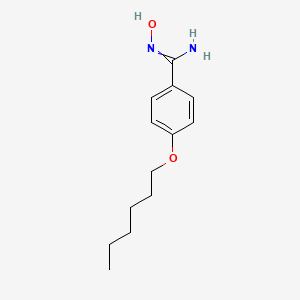
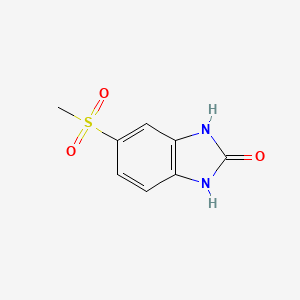

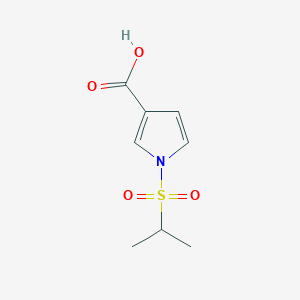
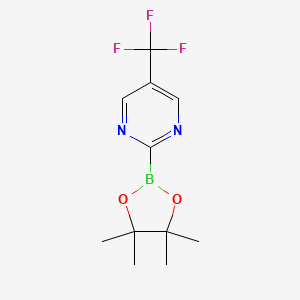
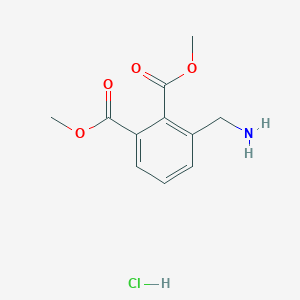
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
